molecular formula C5H7BrN2 B1277733 4-Bromo-1,2-dimethyl-1H-imidazole CAS No. 850429-59-3

4-Bromo-1,2-dimethyl-1H-imidazole

Cat. No.: B1277733
CAS No.: 850429-59-3
M. Wt: 175.03 g/mol
InChI Key: FZRKTLGQQTWOMJ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethyl-1H-imidazole is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and a bromine atom at the fourth position. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole typically involves the bromination of 1,2-dimethyl-1H-imidazole. A common method includes the use of N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of isopropyl magnesium chloride in tetrahydrofuran (THF) at low temperatures to achieve selective bromination .

Industrial Production Methods: Industrial production of this compound focuses on cost-effective and scalable methods. The process often starts with 1,2-dimethyl-1H-imidazole, followed by selective bromination using reagents like N-bromosuccinimide or isopropyl magnesium chloride . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

4-bromo-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRKTLGQQTWOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428397
Record name 4-Bromo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-59-3
Record name 4-Bromo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1,2-dimethyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole described in the research paper advantageous?

A1: The research paper presents a novel synthesis method for this compound that addresses a key challenge in its production. Traditional synthesis methods often encounter issues with regioselectivity, leading to the formation of unwanted isomers alongside the desired this compound. This new method utilizes 1,2-dimethyl-1H-imidazole as the starting material, effectively circumventing the regioselectivity issue []. Additionally, it employs isopropyl magnesium chloride for selective debromination, further enhancing the efficiency and yield of the desired product. This results in a cost-effective, scalable, and high-yielding process suitable for commercial production of this important building block for various bioactive molecules [].

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